

physical and chemical properties of 2-Bromothiazole-5-carbonitrile

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Compound of Interest

Compound Name: 2-Bromothiazole-5-carbonitrile

Cat. No.: B1289413

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An In-depth Technical Guide to **2-Bromothiazole-5-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of **2-Bromothiazole-5-carbonitrile**, a key heterocyclic building block in medicinal chemistry and materials science.

Core Physical and Chemical Properties

2-Bromothiazole-5-carbonitrile, with the CAS number 440100-94-7, is a halogenated nitrile derivative of thiazole.^{[1][2]} Its structural and physical properties make it a valuable intermediate for further chemical modifications. The key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₄ HBrN ₂ S	[1][3][4]
Molecular Weight	189.04 g/mol	[1][4]
Appearance	Off-white to yellow solid	[2]
Boiling Point	276.1 ± 13.0 °C at 760 mmHg (Predicted)	[1][2][3][4]
Density	1.97 - 2.0 ± 0.1 g/cm ³ (Predicted)	[1][2][4]
Flash Point	120.8 ± 19.8 °C	[1]
pKa	-2.28 ± 0.10 (Predicted)	[2]
Refractive Index	1.651	[1]
InChI	InChI=1S/C ₄ HBrN ₂ S/c5-4-7-2-3(1-6)8-4/h2H	[2][4]
InChIKey	RCVDPJMWWCIVJV-UHFFFAOYSA-N	[2][4]
SMILES	<chem>S1C(C#N)=CN=C1Br</chem>	[2]
Synonyms	2-Bromo-5-cyanothiazole, 2-bromo-1,3-thiazole-5-carbonitrile	[1][4]

Synthesis and Experimental Protocols

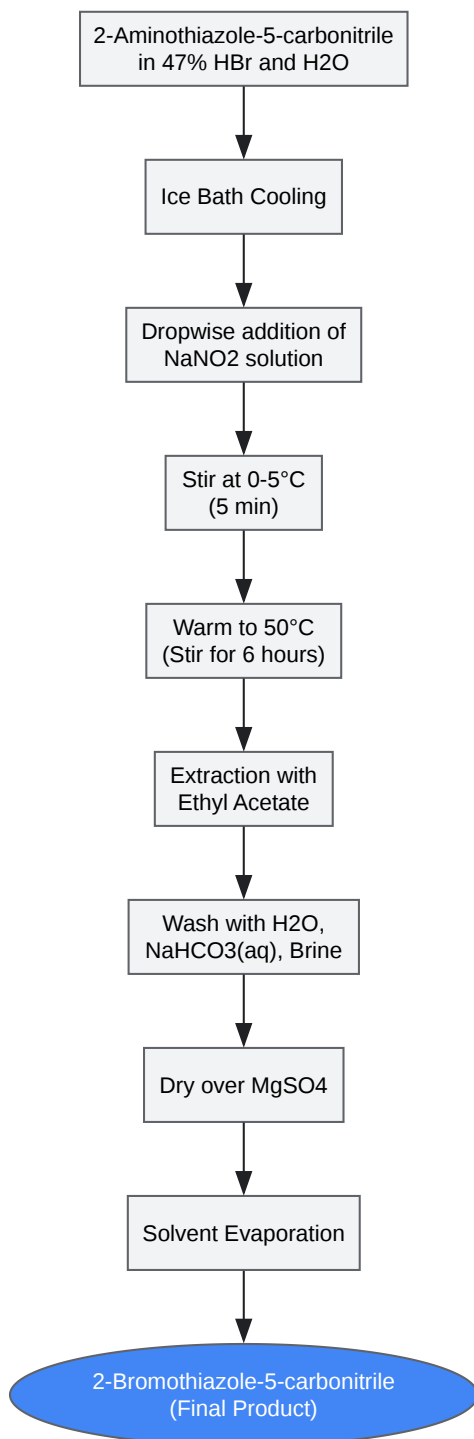
The primary synthesis route for **2-Bromothiazole-5-carbonitrile** involves the diazotization of 2-Aminothiazole-5-carbonitrile followed by a Sandmeyer-type reaction.[1][2]

Experimental Protocol: Synthesis from 2-Aminothiazole-5-carbonitrile

This protocol is based on procedures outlined in patent literature.[1][2]

- Dissolution: Dissolve 2-Aminothiazole-5-carbonitrile (7.00 mmol) in a mixture of 47% hydrobromic acid (14 mL) and water (14 mL).
- Diazotization: Cool the solution in an ice bath. Add a solution of sodium nitrite (8.40 mmol) in water (7 mL) dropwise, maintaining the low temperature. Stir the mixture at this temperature for 5 minutes.
- Reaction: Warm the reaction mixture to 50°C and stir for 6 hours.
- Extraction: After the reaction is complete, add ethyl acetate to the mixture. Wash the organic layer successively with water, saturated aqueous sodium hydrogencarbonate solution, and saturated brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield **2-Bromothiazole-5-carbonitrile** as an orange solid.
[1] The reported yield for this method is 79%.[1][2]

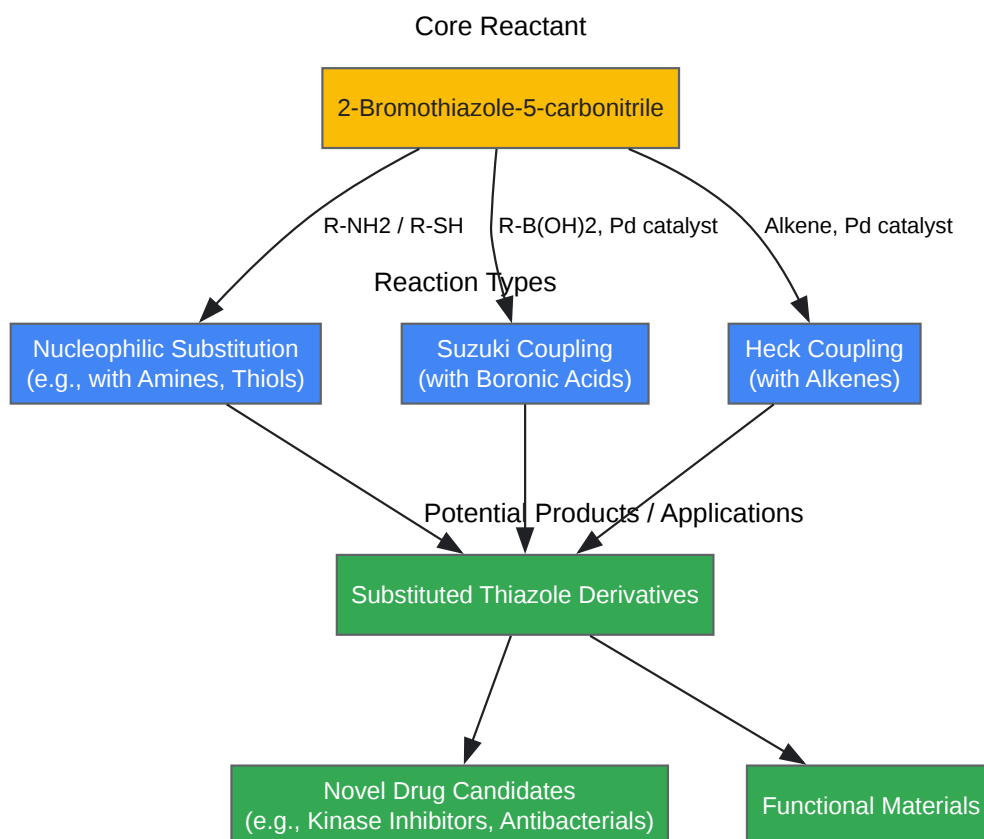
Synthesis Workflow of 2-Bromothiazole-5-carbonitrile

[Click to download full resolution via product page](#)*Synthesis Workflow Diagram*

Reactivity and Applications in Drug Development

The thiazole ring is a significant pharmacophore found in many therapeutic agents.^[5] Thiazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[6][7]} **2-Bromothiazole-5-carbonitrile** serves as a versatile building block for synthesizing more complex, biologically active molecules. Its reactivity is dominated by the carbon-bromine bond, which readily participates in nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse functional groups at the 2-position of the thiazole ring, a key strategy in drug discovery.^{[8][9]}

Reactivity of 2-Bromothiazole-5-carbonitrile



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Key Reactivity Pathways

Spectroscopic Profile

While specific, detailed spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: A single proton is attached to the thiazole ring. This is expected to appear as a singlet in the aromatic region of the spectrum. The synthesis data notes a singlet at δ 8.57 ppm in DMSO- d_6 .[\[1\]](#)[\[2\]](#)
- ^{13}C NMR: The spectrum would show four distinct carbon signals. The carbon atoms of the thiazole ring would appear in the range of approximately 110-160 ppm. The nitrile carbon ($\text{C}\equiv\text{N}$) signal is typically found in the 115-125 ppm range, and the carbon bearing the bromine (C-Br) would be significantly deshielded.[\[10\]](#)
- Infrared (IR) Spectroscopy: Key absorption bands would include a sharp, strong peak around $2220\text{-}2260\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretch. Vibrations associated with the C=N and C=C bonds of the thiazole ring would appear in the $1500\text{-}1650\text{ cm}^{-1}$ region. A C-Br stretching vibration would be expected in the lower frequency region ($500\text{-}600\text{ cm}^{-1}$).[\[10\]](#)
- Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is the distinctive isotopic signature of a compound containing one bromine atom.

Safety and Handling

2-Bromothiazole-5-carbonitrile is classified as harmful and an irritant.[\[1\]](#)[\[11\]](#)[\[12\]](#) Proper safety precautions are mandatory when handling this chemical.

GHS Hazard and Precautionary Statements

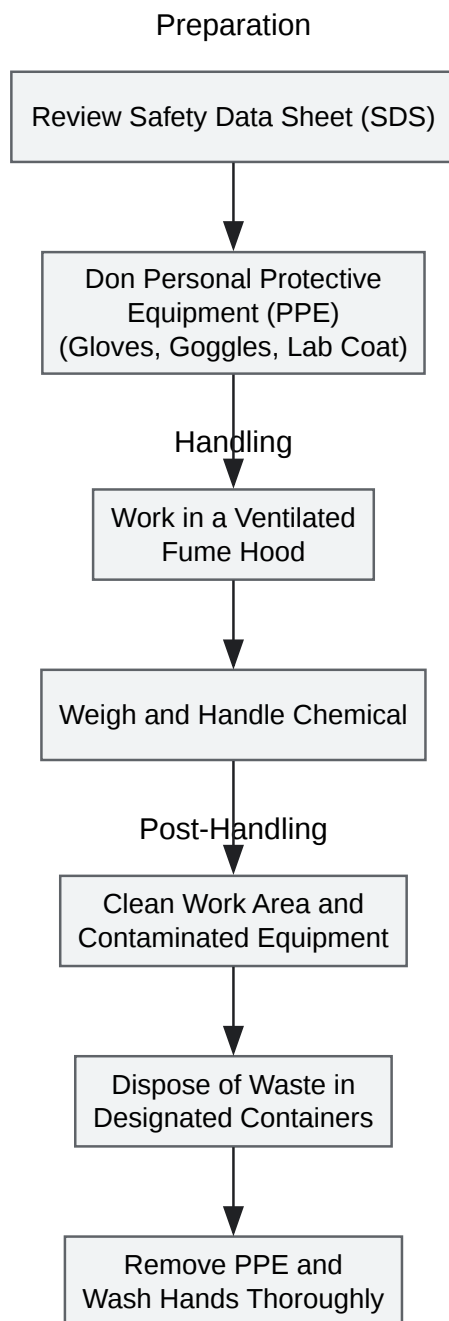
Classification	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	[1]
Hazard	H315	Causes skin irritation.	[11]
Hazard	H319	Causes serious eye irritation.	[11]
Precautionary	P264	Wash hands and face thoroughly after handling.	[11]
Precautionary	P270	Do not eat, drink or smoke when using this product.	
Precautionary	P280	Wear protective gloves, eye protection.	[11][12]
Precautionary	P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	[1]
Precautionary	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[1][11]
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1][11][12]

Handling and Storage Recommendations

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[12]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[\[11\]](#)[\[12\]](#)
- Storage: Store in a cool, dark, and dry place.[\[11\]](#) Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2-8°C.[\[2\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[12\]](#)

Laboratory Safety Workflow



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Basic Safety Protocol

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